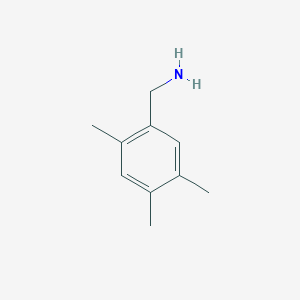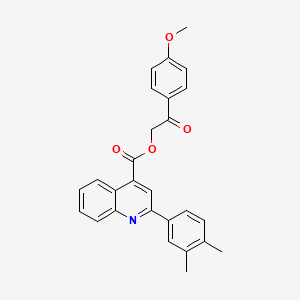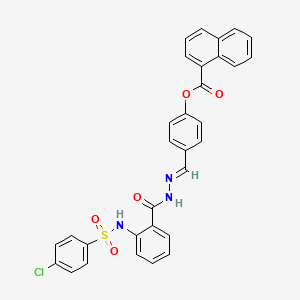
3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached via a thiolation reaction using 2-methylbenzyl chloride and a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone:
2-((2-Methylbenzyl)thio)-4(3H)-quinazolinone: Lacks the chlorophenyl group, which may affect its biological activity.
3-(4-Chlorophenyl)-4(3H)-quinazolinone: Lacks the methylbenzylthio group, which may influence its chemical properties.
Uniqueness
The presence of both the chlorophenyl and methylbenzylthio groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
477333-05-4 |
|---|---|
Molekularformel |
C22H17ClN2OS |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3 |
InChI-Schlüssel |
KHRLIRGWWBCFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)

![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)

![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)


![2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12048064.png)
